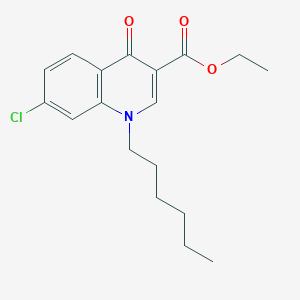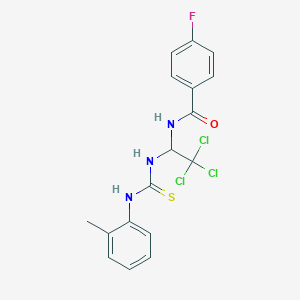![molecular formula C24H12Cl2F6N2O2 B11993073 (1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is an organic compound characterized by the presence of a furan ring, a chlorinated phenyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone typically involves the following steps:
Formation of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: This can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furfural under acidic or basic conditions.
Hydrazone Formation: The aldehyde group of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde reacts with hydrazine or a hydrazine derivative to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of enzyme activity, receptor binding, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: The parent aldehyde compound.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylamine: The corresponding amine derivative.
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furylmethanol: The alcohol derivative.
Uniqueness
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde ((E)-{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylidene)hydrazone is unique due to the presence of both the hydrazone group and the trifluoromethyl group, which confer distinct chemical and biological properties
特性
分子式 |
C24H12Cl2F6N2O2 |
|---|---|
分子量 |
545.3 g/mol |
IUPAC名 |
(E)-1-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-N-[(E)-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]methanimine |
InChI |
InChI=1S/C24H12Cl2F6N2O2/c25-19-5-1-13(23(27,28)29)9-17(19)21-7-3-15(35-21)11-33-34-12-16-4-8-22(36-16)18-10-14(24(30,31)32)2-6-20(18)26/h1-12H/b33-11+,34-12+ |
InChIキー |
WEVKUUJHHZRWLB-QNIRRPGASA-N |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11993018.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)

![4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11993068.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
![(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)

